Dopamine-d4 hydrochloride

描述

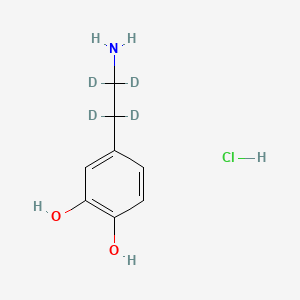

Dopamine-d4 (hydrochloride): is a deuterated form of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement. This compound is often used as an internal standard in mass spectrometry for the quantification of dopamine due to its similar chemical properties but distinct mass .

准备方法

化学反应分析

反应类型:

常用试剂和条件:

氧化: 高锰酸钾,过氧化氢。

还原: 硼氢化钠。

取代: 亚硫酰氯。

主要产物:

氧化: 氘代醌类。

还原: 氘代儿茶酚胺。

取代: 各种取代的多巴胺-d4 衍生物。

科学研究应用

Neuropsychiatric Disorders

Dopamine D4 receptors are implicated in several neuropsychiatric conditions, including schizophrenia, attention-deficit hyperactivity disorder (ADHD), and substance use disorders. Research indicates that the activation of D4 receptors may ameliorate cognitive deficits associated with these disorders.

- Schizophrenia : Dopamine-d4 hydrochloride has been studied for its role in treating cognitive deficits linked to schizophrenia. A study demonstrated that novel D4 receptor-selective ligands could enhance cognitive function, offering a potential therapeutic avenue for addressing the cognitive impairments often seen in schizophrenia patients .

- ADHD : The association of dopamine D4 receptor polymorphisms with ADHD has prompted investigations into the role of this compound in modulating behaviors associated with this disorder. In a model using juvenile rats, administration of D4 receptor-selective antagonists effectively reversed hyperactivity induced by neonatal lesions, suggesting a critical role for D4 receptors in motor behavior regulation and ADHD treatment strategies .

- Substance Use Disorders : Recent findings suggest that dopamine D4 receptors may serve as therapeutic targets for substance use disorders. Activation of these receptors has been linked to modulation of reward pathways in the brain, highlighting their potential in addiction treatment .

Cognitive Enhancement

This compound has also been explored for its cognitive-enhancing properties. Research indicates that selective agonists can improve executive functions and decision-making processes.

- Executive Function : In studies involving marmosets, activation of the dopamine D4 receptor was shown to improve performance on tasks requiring executive function. The selective agonist Ro10-5824 increased success rates in challenging cognitive tasks, suggesting that this compound could be beneficial in enhancing cognitive performance .

Behavioral Studies

The behavioral effects of this compound have been extensively studied using various animal models to understand its role in motivation and activity levels.

- Motor Behavior : The influence of dopamine D4 receptors on motor behavior has been investigated through experiments involving selective antagonists and agonists. For instance, administering a D4-selective antagonist significantly reduced hyperactivity in animal models, while agonists increased activity levels, indicating a nuanced role of these receptors in motor control .

Data Table: Summary of Applications

Case Study 1: Schizophrenia Treatment

A study investigated the effects of a novel D4 receptor-selective ligand on cognitive deficits in patients with schizophrenia. The ligand showed promise in enhancing cognitive performance during clinical trials, indicating its potential as a therapeutic agent for this condition .

Case Study 2: ADHD Model

In a juvenile rat model simulating ADHD, administration of this compound demonstrated significant reductions in hyperactive behaviors when compared to control groups. This suggests that targeting the D4 receptor may provide a viable approach for ADHD treatment .

作用机制

分子靶点和通路:

相似化合物的比较

类似化合物:

多巴胺: 非氘代形式,它是大脑中主要的 neurotransmitter.

左旋多巴: 多巴胺的前体,用于治疗帕金森病.

去甲肾上腺素: 从多巴胺合成的 neurotransmitter,参与战斗或逃跑反应.

独特性:

生物活性

Dopamine-d4 hydrochloride is a specific isotopic form of dopamine that has garnered attention in pharmacological and neuroscientific research due to its interaction with the dopamine D4 receptor (D4R). This receptor is implicated in various neurobiological processes and is associated with several psychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). The following sections detail the biological activity of this compound, highlighting its pharmacological properties, signaling mechanisms, and potential therapeutic implications.

1. Dopamine D4 Receptor Overview

The dopamine D4 receptor is a member of the G protein-coupled receptor (GPCR) family and is known for its unique polymorphisms, particularly in the third intracellular loop. These polymorphisms affect receptor function and have been linked to behavioral phenotypes such as impulsivity and novelty-seeking behavior. D4R activation has been shown to influence various intracellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and intracellular calcium levels .

2. Pharmacological Characteristics

This compound exhibits specific pharmacological properties that distinguish it from other dopamine receptor agonists. Key findings include:

- Inhibition of cAMP Production : Activation of the D4R by dopamine-d4 leads to a reduction in cAMP levels, a hallmark of D2-like receptor activity. In studies using GH4C1 cells, different D4R variants demonstrated varying levels of inhibition on forskolin-stimulated cAMP production .

- Calcium Signaling : Dopamine-d4 can modulate intracellular calcium concentrations through different mechanisms depending on the cell type. In certain neuronal models, it may inhibit calcium currents while stimulating them in others, indicating a complex role in excitatory neurotransmission .

3. Biological Effects and Mechanisms

The biological effects of this compound are mediated through its interaction with D4 receptors, influencing multiple physiological processes:

- Neurotransmission Modulation : Dopamine-d4 plays a significant role in modulating glutamatergic neurotransmission within corticostriatal pathways. This modulation is crucial for cognitive functions and motor control .

- Methylation and Metabolic Regulation : Research indicates that D4R activation can influence methylation processes within cells, impacting gene expression and metabolic pathways. Specifically, dopamine-d4 enhances phospholipid methylation via folate-dependent mechanisms, which may have implications for cellular redox status and epigenetic regulation .

4. Case Studies

Several studies have explored the effects of dopamine-d4 on behavior and neurophysiology:

- Attention Deficit Hyperactivity Disorder (ADHD) : Genetic studies have linked variations in the D4R gene to ADHD symptoms. Animal models have shown that selective D4R antagonists can reverse hyperactive behaviors induced by dopaminergic lesions, suggesting potential therapeutic avenues for ADHD treatment .

- Schizophrenia : In patients with schizophrenia, alterations in D4R signaling may contribute to cognitive deficits. Selective D4 antagonists have demonstrated efficacy in improving cognitive performance without exacerbating psychotic symptoms, highlighting their therapeutic potential .

5. Data Table: Summary of Key Findings

6. Conclusion

This compound serves as an important tool for understanding the biological activity of the dopamine D4 receptor. Its unique pharmacological profile allows researchers to explore its role in various neurobiological processes and psychiatric conditions. Continued investigation into its mechanisms of action may yield valuable insights into potential therapeutic applications for disorders associated with dopaminergic dysfunction.

属性

IUPAC Name |

4-(2-amino-1,1,2,2-tetradeuterioethyl)benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTENFNNZBMHDDG-URZLSVTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC(=C(C=C1)O)O)C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661942 | |

| Record name | 4-[2-Amino(~2~H_4_)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203633-19-6 | |

| Record name | 4-[2-Amino(~2~H_4_)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203633-19-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。